

# Technical Guide: Boc-Protected Valine Weinreb Amide

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## Compound of Interest

**Compound Name:** (S)-2-(Boc-amino)-N-methoxy-N,3-dimethylbutanamide

**CAS No.:** 87694-52-8

**Cat. No.:** B3162270

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Identity, Synthesis, and Applications in Chiral Pool Chemistry

## Executive Summary

The Boc-protected valine Weinreb amide is a pivotal intermediate in medicinal chemistry, serving as a stable "linchpin" between the chiral pool of amino acids and complex peptidyl ketones or aldehydes. Its structural specificity—defined by the N-methoxy-N-methylamide moiety—allows for the nucleophilic addition of organometallics without the risk of over-addition, a common failure mode in standard ester or acid chloride chemistry.<sup>[1]</sup>

This guide provides a definitive technical reference for this compound, establishing its nomenclature, mechanistic behavior, synthesis protocols, and downstream applications in drug development.<sup>[1]</sup>

## Part 1: Nomenclature & Identification

Precision in nomenclature is critical when sourcing or documenting this compound, particularly to distinguish it from the free acid (Boc-Val-OH) or the primary amide (Boc-Val-NH<sub>2</sub>).<sup>[1][2][3]</sup>

## Synonyms and Identifiers Table

Category	Primary Identifier / Synonym	Notes
Common Name	Boc-L-Val-Weinreb amide	Widely used in lab notebooks and shorthand. <a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate	The definitive systematic name. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Chemical Formula	Boc-Val-N(OMe)Me	Standard semi-structural abbreviation. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	87694-52-8	Specific to the (S)-enantiomer (L-valine derived). <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Alternative CAS	115913-75-0	Less common registry; often refers to generic or unspecified stereochemistry. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
SMILES	<chem>CC(C)OC(C)(C)C(=O)N(C)OC</chem>	Useful for cheminformatics databases. <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	260.33 g/mol	
Physical State	White to off-white solid / Low-melting solid	MP: ~34–37 °C.

## Structural Disambiguation

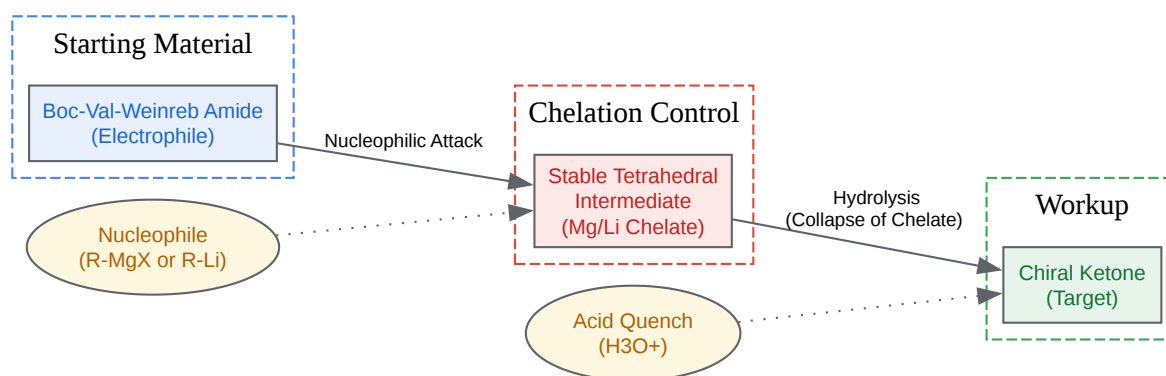
- vs. Boc-Val-OH (CAS 13734-41-3): The precursor acid.[\[1\]](#)[\[2\]](#) Lacks the N-methoxy-N-methyl group.[\[1\]](#)[\[3\]](#)
- vs. Boc-Val-NH<sub>2</sub> (CAS 35150-08-4): The primary amide.[\[1\]](#)[\[2\]](#) Unsuitable for ketone synthesis via Grignard addition (leads to complex mixtures).[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Part 2: Structural Mechanics (The Weinreb Chelation Model)

The utility of Boc-Val-Weinreb amide stems entirely from its ability to form a stable transition state.<sup>[1][2][3]</sup> Unlike esters, which collapse to ketones that are more reactive than the starting material (leading to tertiary alcohols), the Weinreb amide forms a stable 5-membered chelate.<sup>[1][2]</sup>

## Mechanism of Action

Upon addition of an organometallic reagent (R-M, where M = Mg, Li), the metal atom coordinates between the carbonyl oxygen and the methoxy oxygen.<sup>[2]</sup> This "anchors" the tetrahedral intermediate, preventing the expulsion of the leaving group until the reaction is quenched with acid.



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Figure 1: The Weinreb Chelation Model preventing over-addition of nucleophiles.<sup>[1][2][3]</sup>

## Part 3: Synthesis Protocols

While commercially available, in-house synthesis is often required for scale-up or isotopic labeling.<sup>[1]</sup> Two primary methods exist: standard carbodiimide coupling and the mixed anhydride method.<sup>[3]</sup>

### Method A: EDC/HOBt Coupling (Standard)

This method is preferred for maintaining chiral purity (low risk of racemization).<sup>[1][2][3]</sup>

## Reagents:

- Boc-L-Valine (1.0 equiv)[1][2][3][6]
- N,O-Dimethylhydroxylamine HCl (1.1 equiv)[1][2]
- EDC[2][3]·HCl (1.1 equiv)[1][2][3]
- HOBt (1.1 equiv) or Oxyma[1][2][3]
- DIPEA (3.0 equiv)[1][2][3][6]
- Solvent: DCM or DMF[1][2]

## Protocol:

- Dissolution: Dissolve Boc-L-Valine in DCM (0.1 M concentration) at 0 °C.
- Activation: Add HOBt and EDC·HCl. Stir for 15 minutes to form the active ester.
- Amine Addition: Add N,O-Dimethylhydroxylamine HCl followed by dropwise addition of DIPEA.
- Reaction: Allow to warm to room temperature and stir for 12–16 hours.
- Workup: Wash with 1N HCl (remove unreacted amine/EDC), sat. NaHCO<sub>3</sub> (remove unreacted acid), and brine.[1][2][3]
- Purification: Dry over MgSO<sub>4</sub>. Recrystallize from Hexanes/EtOAc if necessary (though often obtained as a clean oil/solid).[1][2][3]

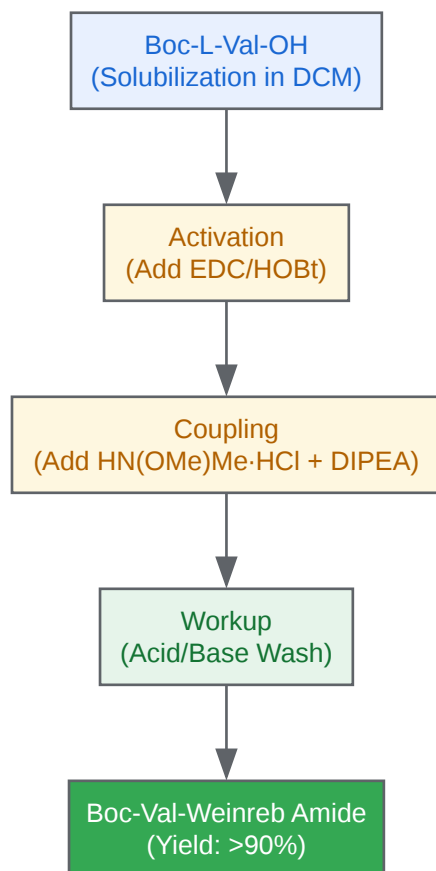
## Method B: Mixed Anhydride (Scale-Up)

Faster and cheaper, but requires strict temperature control to prevent racemization.[1][2][3]

## Protocol:

- Dissolve Boc-L-Valine in THF/NMM at -15 °C.

- Add Isobutyl chloroformate dropwise (exothermic).[1][2][3]
- Stir for 15 mins to form the mixed anhydride.
- Add N,O-Dimethylhydroxylamine HCl (pre-neutralized with NMM) in one portion.
- Critical: Maintain < -10 °C for the first hour, then warm to RT.



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Figure 2: Standard EDC/HOBt coupling workflow for Boc-Val-Weinreb Amide synthesis.

## Part 4: Applications in Drug Development

The Boc-Val-Weinreb amide is a high-value intermediate for synthesizing protease inhibitors (e.g., HIV, HCV, COVID-19 Mpro inhibitors) where a specific chiral ketone pharmacophore is required.[1][2]

## Synthesis of Peptidyl Ketones (Grignard/Lithium Route)

### [1][2][3]

- Reaction:  $\text{Boc-Val-N(OMe)Me} + \text{R-MgBr} \rightarrow \text{Boc-Val-C(=O)R}$  [1][2]
- Utility: Introduces non-natural side chains (e.g., phenyl, trifluoromethyl) while preserving the L-valine stereocenter. [1][2]
- Note: If R is bulky (e.g., tert-butyl), the reaction may be slow. [1][2] Lithium reagents (R-Li) are more aggressive and preferred for hindered systems. [1][2][3]

## Synthesis of Chiral Aldehydes (Reduction)

- Reaction:  $\text{Boc-Val-N(OMe)Me} + \text{LiAlH}_4$  (or DIBAL-H)  $\rightarrow$  Boc-Val-CHO
- Utility: Aldehydes are unstable and prone to racemization. [2][3] The Weinreb amide allows for storage of the "masked" aldehyde, which can be reduced immediately prior to use (e.g., for reductive amination or Wittig reactions). [2]

## Comparison of Coupling Efficiency

Reagent Type	Target Product	Risk Profile	Recommendation
Grignard (R-MgX)	Ketone	Low (Chelation prevents over-addition)	Standard choice for aryl/alkyl ketones. [1][2][3]
Organolithium (R-Li)	Ketone	Moderate (Higher basicity may deprotonate NH)	Use excess reagent (2.2 equiv) to account for NH proton. [1][2][3]
Hydride (LiAlH <sub>4</sub> )	Aldehyde	Low (Stops at aldehyde stage)	Superior to reducing esters (which go to alcohols). [1][2][3]

## References

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- PubChem Compound Summary. (2024). "Boc-L-valine N-methoxy-N-methylamide (CID 10083961)".[1][2][3][4] National Center for Biotechnology Information.[2][3] [1][2][3]
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## Sources

1. N-Boc-L-valine | 13734-41-3 [chemicalbook.com]
2. Boc-Pro-N(Me)Val-OMe | C17H30N2O5 | CID 14464931 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. N-(tert-Butoxycarbonyl)-L-valine N'-methoxy-N'-methylamide, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
5. Boc-N-Me-Val-OH  $\geq$ 99.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
6. Boc-L-valine amide | C10H20N2O3 | CID 11241393 - PubChem [pubchem.ncbi.nlm.nih.gov]
7. CAS 45170-31-8: boc-N-methyl-L-valine | CymitQuimica [cymitquimica.com]
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